molecular formula C14H11ClO3 B14421568 Benzyl 3-chloro-4-hydroxybenzoate CAS No. 85303-64-6

Benzyl 3-chloro-4-hydroxybenzoate

Cat. No.: B14421568
CAS No.: 85303-64-6
M. Wt: 262.69 g/mol
InChI Key: RXDJDBKNFDLEOQ-UHFFFAOYSA-N
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Description

Benzyl 3-chloro-4-hydroxybenzoate is a chlorinated aromatic ester derivative characterized by a benzyl group esterified to 3-chloro-4-hydroxybenzoic acid. This compound is structurally notable for its hydroxyl (-OH) and chlorine (-Cl) substituents at the 3- and 4-positions of the benzene ring, respectively. For instance, 3-chloro-4-hydroxybenzoate (the non-esterified form) serves as a substrate for reductive dehalogenases in Desulfitobacterium species, highlighting its role in environmental bioremediation . The benzyl ester variant may act as a precursor or stabilized form in synthetic chemistry, as evidenced by analogous benzyl benzoate derivatives synthesized for structural and functional studies .

Properties

CAS No.

85303-64-6

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

benzyl 3-chloro-4-hydroxybenzoate

InChI

InChI=1S/C14H11ClO3/c15-12-8-11(6-7-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2

InChI Key

RXDJDBKNFDLEOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

Preparation Methods

Esterification Chemistry

Benzyl 3-chloro-4-hydroxybenzoate is synthesized via esterification, where the hydroxyl group of 3-chloro-4-hydroxybenzoic acid reacts with benzyl chloride or benzyl alcohol derivatives. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst and solvent system critically influencing reaction kinetics and product purity.

In base-catalyzed reactions, such as those employing potassium carbonate ($$K2CO3$$) or triethylamine ($$Et3N$$), the base deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity for attack on the benzyl chloride’s electrophilic carbon. Acidic conditions, often facilitated by sulfuric acid ($$H2SO_4$$), protonate the hydroxyl group, creating a better leaving group for subsequent nucleophilic substitution.

Conventional Preparation Methods

Direct Benzylation of 3-Chloro-4-Hydroxybenzoic Acid

The most straightforward method involves reacting 3-chloro-4-hydroxybenzoic acid with benzyl chloride in the presence of a base. A representative protocol derived from industrial practices includes:

  • Reaction Setup :

    • Combine 3-chloro-4-hydroxybenzoic acid (1.0 mol), benzyl chloride (1.2 mol), and potassium carbonate (1.5 mol) in dimethylformamide (DMF).
    • Heat the mixture at 110°C under reduced pressure (5.32 kPa) for 20 hours.
  • Work-up :

    • After cooling, add 3% dilute sulfuric acid to neutralize excess base.
    • Filter the precipitate, wash with water, and recrystallize from methanol to obtain the pure product.

Yield : 75–85% under optimized conditions.

Transesterification from Methyl or Ethyl Esters

Transesterification offers an alternative route, particularly useful when the free acid is less accessible. For example, methyl 3-chloro-4-hydroxybenzoate can react with benzyl alcohol in the presence of $$K2CO3$$:

$$
\text{Methyl ester} + \text{Benzyl alcohol} \xrightarrow{K2CO3, \Delta} \text{Benzyl ester} + \text{Methanol}
$$

Conditions :

  • Solvent: Toluene or DMF
  • Temperature: 110–120°C
  • Time: 12–24 hours

Advantages : Avoids handling corrosive benzyl chloride, though reaction times are prolonged.

Advanced Synthesis Techniques

Ultrasound-Assisted Synthesis

Ultrasound irradiation (20–40 kHz) dramatically accelerates reaction rates by inducing cavitation, which enhances mass transfer and reduces activation energy. A protocol adapted from β-lactam synthesis involves:

  • Procedure :

    • Mix 3-chloro-4-hydroxybenzoic acid (0.01 mol), benzyl chloride (0.012 mol), and $$K2CO3$$ (0.015 mol) in DMF.
    • Subject the mixture to ultrasound irradiation at 25°C for 2–4 hours.
  • Outcomes :

    • Yield : 90–95% (vs. 75% under conventional heating).
    • Reaction Time : Reduced from 20 hours to 4 hours.

Mechanistic Insight : Ultrasonic cavitation generates localized temperatures exceeding 5000 K, promoting rapid bond cleavage and recombination.

Fixed-Bed Catalytic Systems

Continuous-flow reactors using supported amide catalysts (e.g., polyacrylamide on silica) enable scalable production. Key parameters include:

Parameter Optimal Value Impact on Yield
Catalyst Loading 10–15 wt% Maximizes active sites
Temperature 80–90°C Balances kinetics/equilibrium
Flow Rate 0.5 mL/min Ensures complete conversion

Advantages :

  • Productivity : 1.2 kg/L·h, surpassing batch reactors.
  • Purification : Integrated solvent extraction minimizes downstream processing.

Purification and Characterization

Crystallization and Distillation

Crude products often contain unreacted starting materials and byproducts such as dichlorinated derivatives. Recrystallization from methanol or toluene yields >99% purity, while fractional distillation under vacuum (0.1–1 kPa) isolates the ester from high-boiling impurities.

Chromatographic Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) confirms purity, with retention times compared to reference standards. Mass spectrometry ($$m/z = 228.24$$ for $$[M+H]^+$$) and $$^1H$$ NMR (δ 5.12 ppm for benzyl CH$$_2$$) provide structural validation.

Industrial and Environmental Considerations

Solvent Selection and Recycling

DMF and toluene dominate industrial processes due to their high boiling points and compatibility with benzyl chloride. Closed-loop systems recover >90% of solvents via distillation, reducing environmental impact.

Byproduct Management

Chlorinated byproducts, such as 3,5-dichloro-4-hydroxybenzoate derivatives, are minimized by:

  • Stoichiometric Control : Limiting benzyl chloride excess to <20%.
  • Selective Catalysts : Zeolites or molecular sieves adsorb chlorinated impurities during work-up.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-chloro-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-chloro-4-hydroxybenzaldehyde or 3-chloro-4-hydroxybenzoic acid.

    Reduction: Formation of benzyl 3-chloro-4-hydroxybenzyl alcohol.

    Substitution: Formation of derivatives such as benzyl 3-amino-4-hydroxybenzoate or benzyl 3-thio-4-hydroxybenzoate.

Scientific Research Applications

Benzyl 3-chloro-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-chloro-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

  • The introduction of electron-withdrawing groups (e.g., -Cl) reduces solubility in nonpolar solvents compared to non-halogenated analogs.

Enzyme Inhibition and Dehalogenation Activity

The enzymatic interactions of 3-chloro-4-hydroxybenzoate and its analogs are critical in biodegradation pathways:

Compound Dehalogenase Activity (Relative to 3-Cl-4-OHB) Ki (mM) Inhibition Type
3-Chloro-4-hydroxybenzoate 100% (reference substrate) N/A Substrate
4-Hydroxybenzoate Inhibitor 1.6 Competitive
3,6-Dichlorosalicylate Inhibitor 1.6 Competitive
Hydroxylated PCBs ~1% activity N/A Poor substrate

Key Findings :

  • The ortho-hydroxyl group is essential for substrate recognition by Desulfitobacterium dehalogenases. Replacement with non-hydroxyl groups (e.g., -OCH₃ in dicamba) abolishes activity .
  • Competitive inhibition by 4-hydroxybenzoate suggests shared binding motifs between substrates and inhibitors .

Microbial Degradation Pathways

Chlorinated benzoates are metabolized via distinct aerobic and anaerobic pathways:

Compound Primary Degradation Pathway Key Enzymes Metabolic Outcome
3-Chloro-4-hydroxybenzoate Reductive dechlorination B12/Fe-S dehalogenase Cl⁻ removal, yielding 4-hydroxybenzoate
3,4-Dichlorobenzoate (3,4-DCB) Hydrolytic dehalogenation (4-Cl) + reductive (2-Cl) 4-CB dehalogenase + soluble enzymes Sequential dechlorination
2,4-Dichlorobenzoate Hydrolytic (4-Cl) → Reductive (2-Cl) Inducible dehalogenases Complete dechlorination

Key Observations :

  • 3-Chloro-4-hydroxybenzoate acts as a pseudosubstrate for 4-hydroxybenzoate monooxygenase, consuming NADH and O₂ without productive hydroxylation .
  • Anaerobic degradation relies on reductive dehalogenases, whereas aerobic pathways favor oxidative cleavage .

Q & A

Q. What are the established synthetic routes for Benzyl 3-chloro-4-hydroxybenzoate, and how can reaction conditions be optimized to enhance yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including esterification, halogenation, and hydroxylation. For example, benzyl ester derivatives can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. In one protocol, benzyl 4-hydroxybenzoate is chlorinated using chlorine gas with FeCl₃ as a catalyst under controlled conditions (40–60°C, 6–8 hours) . Optimization involves adjusting solvent polarity (e.g., dichloromethane for better solubility), stoichiometric ratios (excess benzyl chloride for esterification), and purification via recrystallization (e.g., using ethanol/water mixtures) . Monitoring via TLC (Rf values in n-heptane/diethyl ether systems) ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, the hydroxyl proton (4-OH) typically appears as a singlet at δ 10–12 ppm, while the benzyl ester group shows characteristic peaks at δ 5.3 ppm (CH₂) and aromatic protons at δ 7.3–8.1 ppm .
  • FT-IR : Key absorption bands include C=O (ester) at ~1700 cm⁻¹, O-H (phenolic) at ~3200 cm⁻¹, and C-Cl at ~750 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 280.0372 for C₁₄H₁₁ClO₃) .

Q. How can purification challenges (e.g., byproduct formation) be addressed during synthesis?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate chlorinated byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., acetone/water) based on differential solubility of the target compound versus impurities .
  • Acid-Base Extraction : Leverage the phenolic hydroxyl group’s acidity (pKa ~9–10) by washing with dilute NaOH to remove unreacted acidic intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of intermediates in the synthesis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model reaction pathways, such as chlorination kinetics. For instance, the energy barrier for electrophilic substitution at the 3-position can be compared to alternative sites to predict regioselectivity . Solvent effects are incorporated via the SMD model to simulate dichloromethane’s polarity. Transition state analysis identifies rate-limiting steps, guiding catalyst selection (e.g., FeCl₃ vs. AlCl₃) .

Q. What strategies resolve contradictions in spectral data (e.g., conflicting NMR shifts reported in literature)?

  • Methodological Answer :
  • Standardized Protocols : Replicate experiments under identical conditions (solvent, temperature, concentration) to isolate variables.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings. For example, HSQC can distinguish between aromatic protons adjacent to Cl vs. OH groups .
  • Cross-Validation : Compare data with authoritative databases (e.g., NIST Chemistry WebBook) for 4-hydroxybenzoate derivatives .

Q. How can X-ray crystallography and SHELX refinement improve structural elucidation of crystalline derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths and angles with <0.01 Å precision. For example, the dihedral angle between the benzyl ester and phenolic ring can confirm steric effects on reactivity. Twinning or disorder is addressed using SHELXD for structure solution and SHELXE for density modification . High-resolution data (d-spacing <0.8 Å) ensures accurate thermal parameter (B-factor) analysis .

Q. What kinetic models explain the degradation of this compound under varying pH conditions?

  • Methodological Answer : Pseudo-first-order kinetics model hydrolysis rates in acidic (pH 3–5) vs. alkaline (pH 9–11) conditions. For example, ester bond cleavage accelerates at pH >10 due to hydroxide ion nucleophilicity. Arrhenius plots (ln k vs. 1/T) determine activation energy (Ea) for degradation, guiding storage conditions (e.g., refrigeration at 4°C) .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for chlorination steps?

  • Methodological Answer : Variations often arise from catalyst purity (e.g., anhydrous FeCl₃ vs. hydrated forms) or moisture control. Replicate experiments under inert atmospheres (N₂/Ar) and quantify residual water via Karl Fischer titration. Compare yields using alternative chlorination agents (e.g., SOCl₂ vs. Cl₂ gas) to identify optimal protocols .

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